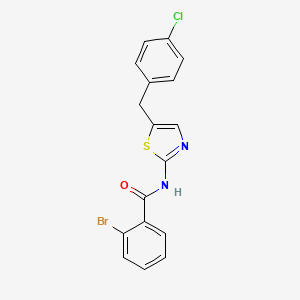

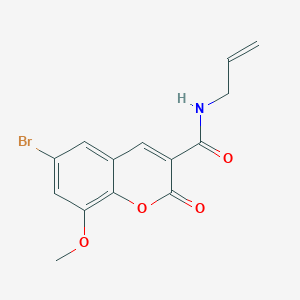

2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The synthesis process typically involves the reaction of the appropriate precursors under controlled conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C17H12BrClN2OS . The compound belongs to the monoclinic system with space group P21/c .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have focused on the synthesis and chemical properties of thiazole derivatives, highlighting their potential in creating compounds with significant biological activities. For instance, the synthesis of thiazole and benzamide derivatives has been explored for their antifungal, antibacterial, and anticancer potentials. The process often involves base-catalyzed cyclization or microwave-assisted synthesis, leading to the formation of compounds with promising biological activities (Saeed et al., 2009; Narayana et al., 2004).

Anticancer Evaluation and Docking Study

Recent studies have also focused on the synthesis of thiazole derivatives for anticancer evaluation. For example, a series of Schiff’s bases containing thiadiazole scaffold and benzamide groups were synthesized and evaluated for their in vitro anticancer activity. Some compounds exhibited promising anticancer activity, with GI50 values comparable to standard drugs (Tiwari et al., 2017).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has been explored for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, with some molecules outperforming reference drugs against pathogenic strains. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Structural Characterization and Analysis

Further research has delved into the structural characterization and theoretical studies of thiazole derivatives, providing insights into their molecular structures through X-ray diffraction analysis, Hirshfeld surface analysis, and DFT calculations. These studies are crucial for understanding the intermolecular interactions and stability of these compounds, which can influence their biological activities (Saeed et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making thiazole derivatives valuable for developing new therapeutic agents .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, causing changes that result in various biological activities . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been known to impact a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to downstream changes, such as the inhibition of certain enzymes or the activation of specific cellular responses .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of thiazole derivatives .

Propiedades

IUPAC Name |

2-bromo-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIGJCCKSPYCMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2826954.png)

![10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2826960.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2826961.png)

![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)

![Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2826967.png)

![{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B2826970.png)

![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)

![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)

![{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2826976.png)